molecular formula C15H33NOSi B13892904 Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-

Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-

Cat. No.: B13892904
M. Wt: 271.51 g/mol
InChI Key: RJMNCCXUDNEXKJ-UHFFFAOYSA-N
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Description

Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- is a complex organic compound with a unique structure that includes a cyclohexane ring, a methanamine group, and a silyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- typically involves multiple steps. One common method includes the protection of the hydroxyl group with a silyl ether, followed by the introduction of the methanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanemethanamine, 4-(1,1-dimethylethyl)-
  • Cyclohexanemethanamine, 1-amino-4-(1,1-dimethylethyl)-
  • Cyclohexanemethanamine, 4-(1,1-dimethylethyl)-1-methoxy-N-methyl-

Uniqueness

Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- is unique due to its specific stereochemistry and the presence of the silyl ether group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H33NOSi

Molecular Weight

271.51 g/mol

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethanamine

InChI

InChI=1S/C15H33NOSi/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h12-14H,7-11,16H2,1-6H3

InChI Key

RJMNCCXUDNEXKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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